N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide
Description
N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazolo[5,4-c]pyridine core, a benzyl group, and a cyclohexanecarboxamide moiety
Properties
CAS No. |
438030-49-0 |
|---|---|
Molecular Formula |
C20H25N3OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H25N3OS/c24-19(16-9-5-2-6-10-16)22-20-21-17-11-12-23(14-18(17)25-20)13-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,21,22,24) |
InChI Key |
QIDXCHAQOHAWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate thioamide and pyridine derivatives under acidic conditions to form the thiazolopyridine core.
Benzylation: The thiazolopyridine intermediate is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the coupling of the benzylated thiazolopyridine with cyclohexanecarboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzyl-substituted analogs.
Scientific Research Applications
N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine: A structurally similar compound with a thiazolopyridine core and a benzyl group.
5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Another analog with a methyl group instead of a benzyl group.
Uniqueness
N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets and improve its stability under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
